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molecular formula C18H23NO2 B1273943 Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 137419-24-0

Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1273943
M. Wt: 285.4 g/mol
InChI Key: HRTHPQOIDCOMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06511975B1

Procedure details

In 60 ml of anhydrous tetrahydrofuran, 11.6 g (0.10 mole) of indene were dissolved, followed by the gradual dropwise addition of 200 ml (0.20 mole) of lithium bistrimethylsilylamide (a 1.0M tetrahydrofuran solution) for one hour under ice cooling. After stirring the reaction mixture for 30 minutes, 50 ml of a tetrahydrofuran solution of 24.2 g (0.10 mole) of N-t-butoxycarbonyl-bis(2-chloroethyl)amine were added dropwise to the reaction mixture for 20 minutes. The resulting mixture was further stirred for 2 hours under ice cooling. The reaction mixture was distilled under reduced pressure. The residue was purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=97:3), whereby 21.3 g (89%) of the title compound were obtained as white crystals.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
24.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[C:20]([O:24][C:25]([N:27]([CH2:31][CH2:32]Cl)[CH2:28][CH2:29]Cl)=[O:26])([CH3:23])([CH3:22])[CH3:21]>O1CCCC1>[C:20]([O:24][C:25]([N:27]1[CH2:31][CH2:32][C:1]2([C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)[CH2:29][CH2:28]1)=[O:26])([CH3:23])([CH3:22])[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
24.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCCl)CCCl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was further stirred for 2 hours under ice cooling
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=97:3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)C=CC1=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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